molecular formula C15H16N2O5S B4692638 5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid

5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid

Cat. No. B4692638
M. Wt: 336.4 g/mol
InChI Key: DLFWLDNCRXHXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid, also known as FTAA, is a fluorescent dye that has been widely used in scientific research. It was first synthesized in 2008 by a group of researchers led by Professor Bengt Nordén from the University of Gothenburg in Sweden. Since then, FTAA has been used in a variety of applications, including protein aggregation studies, amyloid imaging, and drug discovery.

Mechanism of Action

The mechanism of action of 5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid involves its selective binding to amyloid fibrils through hydrogen bonding and hydrophobic interactions. The binding of 5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid to amyloid fibrils results in a significant increase in its fluorescence intensity, which allows for the detection and visualization of protein aggregates.
Biochemical and Physiological Effects:
5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect the viability or function of cells and does not induce toxicity or inflammation. 5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid is also relatively stable and does not degrade over time, making it an ideal tool for long-term imaging studies.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid in lab experiments include its high selectivity and sensitivity for amyloid fibrils, its ability to detect protein aggregates in vivo and in vitro, and its low toxicity and minimal physiological effects. However, there are also limitations to using 5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid, including its relatively complex synthesis method, its high cost, and its limited availability.

Future Directions

There are several future directions for the use of 5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid in scientific research. These include the development of new derivatives of 5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid with improved selectivity and sensitivity for specific protein aggregates, the application of 5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid in drug discovery and development, and the use of 5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid in clinical imaging studies for the early detection and diagnosis of neurodegenerative diseases. Additionally, the development of new imaging techniques and technologies may further enhance the utility of 5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid in scientific research.

Scientific Research Applications

5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has been widely used in scientific research as a fluorescent probe for the detection and visualization of protein aggregates. It has been shown to selectively bind to amyloid fibrils, which are associated with a variety of neurodegenerative diseases, including Alzheimer's and Parkinson's. 5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has also been used to study the aggregation of other proteins, such as insulin and prion proteins.

properties

IUPAC Name

5-[[3-(furan-2-ylmethylcarbamoyl)thiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c18-12(4-1-5-13(19)20)17-15-11(6-8-23-15)14(21)16-9-10-3-2-7-22-10/h2-3,6-8H,1,4-5,9H2,(H,16,21)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFWLDNCRXHXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(SC=C2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
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5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
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5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
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5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
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5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
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5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.